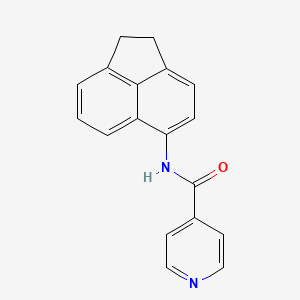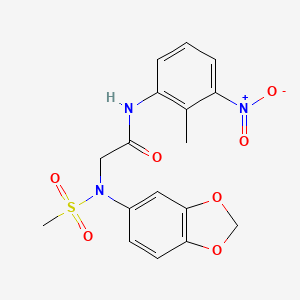![molecular formula C13H10Br2N2O2S B5141202 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5141202.png)
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one, also known as DAB-AL, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thiazolidinone derivative that has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields. In medicinal chemistry, it has been shown to exhibit anticancer activity against different cancer cell lines, including breast cancer and melanoma. In biochemistry, it has been found to inhibit the activity of a key enzyme involved in the biosynthesis of cholesterol, making it a potential therapeutic agent for hypercholesterolemia. In pharmacology, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade and disrupting the mitochondrial membrane potential. In cholesterol biosynthesis, it has been found to inhibit the activity of HMG-CoA reductase, a key enzyme involved in the synthesis of cholesterol. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects in different experimental models. In cancer cells, it has been found to inhibit cell proliferation and induce cell death. In hypercholesterolemia, it has been shown to reduce the levels of total cholesterol, LDL cholesterol, and triglycerides. In inflammation, it has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. These effects suggest that 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one has potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, its limited availability and potential toxicity at high concentrations are some of the limitations that should be considered when using 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one in lab experiments.
Future Directions
There are several future directions for research on 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one. One potential direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a chemical probe for studying the biological activities of certain enzymes and signaling pathways. This could lead to the identification of new drug targets and the development of new therapeutic agents. Overall, 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one is a promising compound for scientific research with potential applications in various fields.
Synthesis Methods
The synthesis of 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one involves the reaction of 2-(allyloxy)-3,5-dibromobenzaldehyde with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting thiazolidinone derivative is then purified using column chromatography to obtain pure 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one. This synthesis method has been optimized to yield high purity and high yield of 5-[2-(allyloxy)-3,5-dibromobenzylidene]-2-imino-1,3-thiazolidin-4-one.
properties
IUPAC Name |
(5E)-2-amino-5-[(3,5-dibromo-2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O2S/c1-2-3-19-11-7(4-8(14)6-9(11)15)5-10-12(18)17-13(16)20-10/h2,4-6H,1,3H2,(H2,16,17,18)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXYYQZIGZKTKL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)C=C2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1Br)Br)/C=C/2\C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2-amino-5-[(3,5-dibromo-2-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)
![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)
![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)

![N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5141211.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)
![({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride](/img/structure/B5141224.png)
![N-{3-[N-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5141227.png)

